Kinetic Parameter Comparison: Significantly Lower KM for Dabcyl-QALPETGEE-Edans vs. Other Sortase A Substrates
The substrate Dabcyl-QALPETGEE-Edans demonstrates a significantly higher affinity for Sortase A compared to alternative peptide substrates, as evidenced by its lower Michaelis constant (KM). For a recombinant linear truncated mutant of SrtA (LSrtADELTAN59), the KM is 0.013 mM. For a circular mutant (CSrtADELTAN59), it is 0.014 mM [1]. In contrast, the unmodified YALPETGK peptide exhibits a KM that is over 100-fold higher at 1.59 mM, and other Dabcyl/Edans-labeled substrates show higher KM values, ranging from 0.0255 mM to 0.0549 mM [2]. This indicates that the QALPETGEE sequence and Dabcyl/Edans modifications in this specific construct confer superior binding affinity to the enzyme.
| Evidence Dimension | Substrate Affinity (Michaelis constant, KM) |
|---|---|
| Target Compound Data | KM = 0.013 mM (LSrtADELTAN59) and KM = 0.014 mM (CSrtADELTAN59) |
| Comparator Or Baseline | YALPETGK: KM = 1.59 mM; Dabsyl-LLKTGVAS-Edans: KM = 0.0255 mM; Dabsyl-LPFTGGQG-Edans: KM = 0.0452 mM; Dabsyl-LPFAGGAG-Edans: KM = 0.0549 mM |
| Quantified Difference | Target compound KM is ~122-fold lower than YALPETGK and 1.8- to 4.2-fold lower than other Dabcyl/Edans-labeled substrates. |
| Conditions | All data from BRENDA database; target compound assayed at pH 7.5, 37°C. Comparator data at 37°C or 30°C, pH 7.5. |
Why This Matters
A lower KM translates to higher assay sensitivity, requiring less enzyme and substrate, and is a critical parameter for designing robust, cost-effective high-throughput screens.
- [1] BRENDA Enzyme Database. KM value for Dabcyl-QALPETGEE-Edans with LSrtADELTAN59 and CSrtADELTAN59 (EC 3.4.22.70, Ref 731266). View Source
- [2] BRENDA Enzyme Database. KM values for YALPETGK and other Dabcyl/Edans-labeled substrates (EC 3.4.22.70, Refs 717831, 769374). View Source
